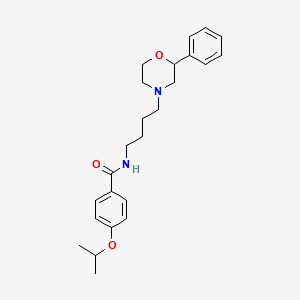![molecular formula C18H21FN6O3 B2397232 8-(4-氟苯基)-N-(2-吗啉代乙基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺 CAS No. 946312-08-9](/img/structure/B2397232.png)
8-(4-氟苯基)-N-(2-吗啉代乙基)-4-氧代-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C18H21FN6O3 and its molecular weight is 388.403. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护功效
该化合物已被鉴定为一种新型、强效的自由基清除剂 . 其神经保护功效在体外两种神经元死亡模型以及体内大鼠局灶性脑缺血模型中进行了评估 . 该化合物显着抑制了神经元死亡,并表现出对神经元死亡的显着保护作用 .
中风治疗
该化合物可能是治疗中风的理想候选药物 . 在短暂性模型中,它显着降低了皮质局灶性损伤的体积 36%,并且在永久性模型中也减小了缺血性脑损伤的范围 .
神经退行性疾病治疗
该化合物具有强大的神经保护活性,可用于治疗神经退行性疾病 .
活性氧清除剂
该化合物在脑缺血再灌注损伤后的脑损伤中起着至关重要的作用,并且作为活性氧 (ROS) 清除剂,它已被证明对缺血性脑损伤具有神经保护作用 .
二硫键连接杂合分子的构建
该化合物可用于系统有效地构建二硫键连接的杂合分子 . 它表现出与 Npys-Cl 相似的反应性,但更稳定 .
固相二硫键连接系统
作用机制
Target of Action
It’s been identified as a potent free-radical scavenger , suggesting that its targets could be reactive oxygen species (ROS) or related enzymes.
Mode of Action
The compound acts as a powerful free-radical scavenger It interacts with ROS, neutralizing them and preventing them from causing cellular damage
Biochemical Pathways
The compound’s action affects the biochemical pathways involving ROS . ROS play a vital role in various cellular processes and can cause cell damage when their levels become too high. By scavenging ROS, the compound helps maintain cellular homeostasis and prevent oxidative stress-induced damage.
Pharmacokinetics
It’s been shown to have potent neuroprotective activity in both in vitro and in vivo models This suggests that the compound has good bioavailability and can effectively reach its target sites in the body
Result of Action
The compound’s action results in significant neuroprotection . In in vitro models, it significantly inhibited neuronal death caused by high oxygen atmosphere or growth-factor withdrawal . In in vivo models of cerebral ischemia, the compound significantly reduced the volume of focal damage in the cortex .
生化分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It has been identified as a powerful free-radical scavenger , indicating that it can interact with reactive oxygen species (ROS) and potentially other radicals within the cell. This interaction can influence various biochemical reactions, particularly those involving oxidative stress .
Cellular Effects
8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown to exert significant effects on various types of cells and cellular processes. In particular, it has been found to prevent neuronal cell death in cultured primary neurons . It also attenuates brain injury after focal ischemia in rats , suggesting its influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a free-radical scavenger . It can bind to reactive oxygen species (ROS) and other radicals, thereby preventing these species from causing cellular damage. This binding interaction can lead to changes in gene expression and can influence various cellular processes, including enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide change over time. The compound is stable up to its fusion point . After this point, it decomposes in several overlapping stages . Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In models of cerebral ischemia, rats received a 3-hour intravenous infusion of the compound, with brain damage determined 24 hours later . The compound significantly reduced the volume of focal damage in the cortex , indicating a dose-dependent neuroprotective effect.
Metabolic Pathways
Given its role as a free-radical scavenger , it may interact with enzymes or cofactors involved in oxidative stress responses.
属性
IUPAC Name |
8-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O3/c19-13-1-3-14(4-2-13)24-7-8-25-17(27)15(21-22-18(24)25)16(26)20-5-6-23-9-11-28-12-10-23/h1-4H,5-12H2,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHHNGMEUUJACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione](/img/new.no-structure.jpg)

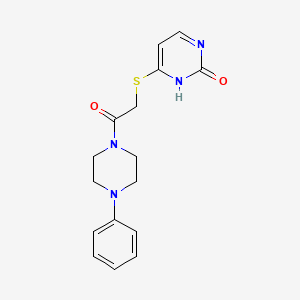
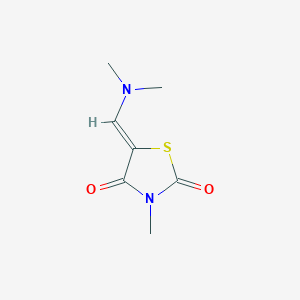
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)
![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)
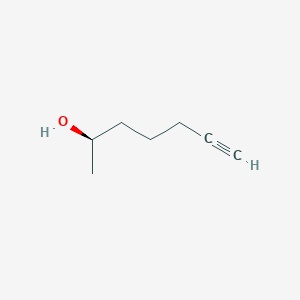
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)
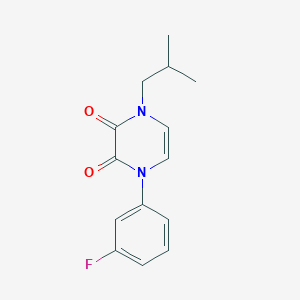
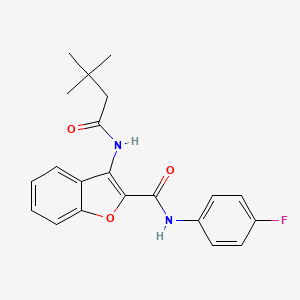

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)
